molecular formula C40H58O4Zn B148110 Zinc resinate CAS No. 9010-69-9

Zinc resinate

Cat. No.: B148110
CAS No.: 9010-69-9
M. Wt: 668.3 g/mol
InChI Key: MXODCLTZTIFYDV-UHFFFAOYSA-L
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Description

This compound is a natural product found in Abies chensiensis, a species of fir tree. It is used in various scientific research applications due to its unique properties and versatility.

Preparation Methods

The preparation of Zinc resinate involves the synthesis of the carboxylic acid component followed by its complexation with zinc. The carboxylic acid can be synthesized through organic synthesis techniques involving the reaction of appropriate precursors under controlled conditions.

Chemical Reactions Analysis

Zinc resinate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Zinc resinate has diverse scientific research applications, including:

    Natural Product Chemistry: Understanding the formation and function of the compound in Abies chensiensis.

    Material Science:

    Medicinal Chemistry: Exploring its biological activity, particularly the carboxylic acid component, for potential drug discovery.

    Catalysis: Researching its catalytic abilities in carbon-carbon bond formation reactions.

    Coordination Polymers: Studying its coordination with various ligands to form metal-organic frameworks.

Mechanism of Action

The mechanism of action of Zinc resinate involves its interaction with molecular targets and pathways. As a zinc complex, it can interact with enzymes and proteins that require zinc as a cofactor. The carboxylic acid component may also play a role in its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Zinc resinate can be compared with other similar compounds, such as:

    Zinc Abietate: Another zinc complex with a carboxylic acid, used in similar research applications.

    Methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate: A related compound with a similar structure.

The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid component, which contributes to its diverse applications and biological activity.

Properties

IUPAC Name

zinc;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H30O2.Zn/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODCLTZTIFYDV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58O4Zn
Record name ZINC RESINATE
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Description Data deposited in or computed by PubChem

Molecular Weight

668.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Zinc resinate is a colorless to amber solid. Can spontaneously heat in the presence of air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Not soluble in water. It is used as a drier in paints, and as a wetting agent., Liquid; Water or Solvent Wet Solid, Colorless to amber solid; [CAMEO] Tan crystalline solid; [Chem Service MSDS]
Record name ZINC RESINATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Resin acids and Rosin acids, zinc salts
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CAS No.

9010-69-9
Record name ZINC RESINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Resin acids and Rosin acids, zinc salts
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Resin acids and Rosin acids, zinc salts
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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